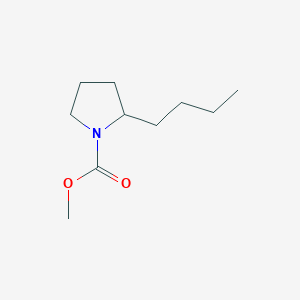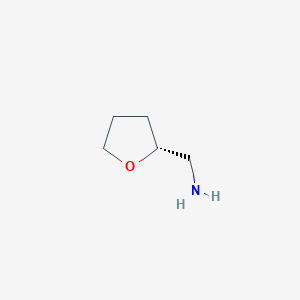
Methyl (2R,3R)-3-propyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3R)-3-propyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry. It is characterized by its oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. The compound’s chirality and functional groups make it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-3-propyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone . This reaction proceeds through a concerted mechanism, forming the oxirane ring with high stereoselectivity.
Industrial Production Methods
Industrial production of epoxides, including this compound, often employs catalytic oxidation of alkenes. Catalysts such as silver or titanium silicalite are used to facilitate the reaction, which can be carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R,3R)-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl (2R,3R)-3-propyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those requiring specific stereochemistry.
Industry: The compound is employed in the production of polymers, resins, and other materials with specialized properties
Wirkmechanismus
The mechanism of action of Methyl (2R,3R)-3-propyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. These reactions are crucial in modifying the compound’s properties and enabling its use in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S,3S)-3-propyloxirane-2-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Ethyl (2R,3R)-3-propyloxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2R,3R)-3-butyl-oxirane-2-carboxylate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Methyl (2R,3R)-3-propyloxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals and other applications .
Eigenschaften
IUPAC Name |
methyl (2R,3R)-3-propyloxirane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVTOZOWGPQDC-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(O1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1[C@@H](O1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B141025.png)


![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)

![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)





